Comparative NO Inhibitory Activity in LPS-Stimulated RAW264.7 Macrophages
In a direct head-to-head comparison, Gnetifolin K demonstrated moderate nitric oxide (NO) production inhibition with an IC₅₀ of 93.94 µM in LPS-activated RAW264.7 cells [1]. This potency is 1.7-fold lower than that of bisisorhapotingenin A (IC₅₀ = 53.80 µM), a structurally related stilbenoid dimer isolated from the same Gnetum latifolium extract [1]. When benchmarked against the well-studied stilbene resveratrol—where synthetic derivatives exhibit NO inhibition IC₅₀ values in the range of 11.1–17.8 µM in comparable assay systems—Gnetifolin K's activity profile is consistent with a distinct, less potent but potentially more selective anti-inflammatory mechanism [2].
| Evidence Dimension | LPS-induced NO production inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 93.94 µM |
| Comparator Or Baseline | Bisisorhapotingenin A: 53.80 µM; Resveratrol derivatives: 11.1–17.8 µM |
| Quantified Difference | 1.7-fold less potent than bisisorhapotingenin A; ~5–8-fold less potent than optimized resveratrol derivatives |
| Conditions | RAW264.7 murine macrophages stimulated with lipopolysaccharide (LPS); 24 h exposure |
Why This Matters
This quantitative data allows researchers to select Gnetifolin K specifically for studies requiring a moderate-strength stilbenoid modulator, avoiding the confounding cytotoxicity or signaling pathway saturation often associated with more potent resveratrol derivatives.
- [1] Nguyen Thi Thu Hoa et al. Inhibition of NO production in LPS-activated RAW 264.7 cells of stilbenes isolated from Gnetum latifolium. Journal of Biologically Active Products from Nature, 2024, 14(2): 230-237. View Source
- [2] Y. Liang et al. Discovery of a 4-Hydroxy-3′-Trifluoromethoxy-Substituted Resveratrol Derivative as a Novel Anti-inflammatory Agent. Molecules, 2023, 28(12), 4755. View Source
